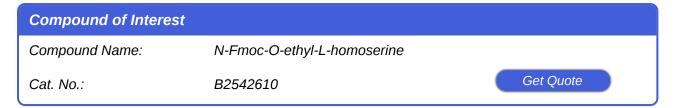


What are the properties of N-Fmoc-O-ethyl-L-homoserine?

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An In-depth Technical Guide to **N-Fmoc-O-ethyl-L-homoserine** for Researchers, Scientists, and Drug Development Professionals.

Introduction

N-Fmoc-O-ethyl-L-homoserine is a synthetic derivative of the amino acid L-homoserine, which is structurally similar to serine but with an additional methylene group in its side chain. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry and drug discovery. The O-ethyl modification on the side-chain hydroxyl group introduces a stable ether linkage, preventing unwanted side reactions and allowing for the incorporation of this non-canonical amino acid into peptide sequences. This modification can influence the resulting peptide's conformation, stability, and biological activity. This guide provides a comprehensive overview of the properties, synthesis, and applications of **N-Fmoc-O-ethyl-L-homoserine**.

Properties of N-Fmoc-O-ethyl-L-homoserine

The physicochemical properties of **N-Fmoc-O-ethyl-L-homoserine** are crucial for its handling, storage, and use in synthesis. Below is a summary of its known and inferred properties.

Chemical and Physical Properties



Property	Value	Source/Comment
Molecular Formula	C21H23NO5	[1][2]
Molecular Weight	369.41 g/mol	[1]
CAS Number	1932074-99-1	[2]
Appearance	Lyophilized powder	[2]
Purity	≥95%	[2]
Melting Point	Not available. For the related compound Fmoc-O-methyl-L-homoserine: 138 - 143 °C.	
Optical Rotation	Not available. For the related compound Fmoc-O-methyl-L-homoserine: [a]D20 = -28 to -32° (c=4, in DMF).	
Solubility	Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM).	Inferred from its use in SPPS.
Storage	Store at -20°C for long-term storage (up to 6 months). Short-term storage at 4°C for up to one week. Avoid repeated freeze-thaw cycles.	[2]

Spectroscopic Properties

While specific spectra for **N-Fmoc-O-ethyl-L-homoserine** are not readily available in the public domain, its characteristic spectral features can be predicted based on its structure and data from similar Fmoc-protected amino acids.

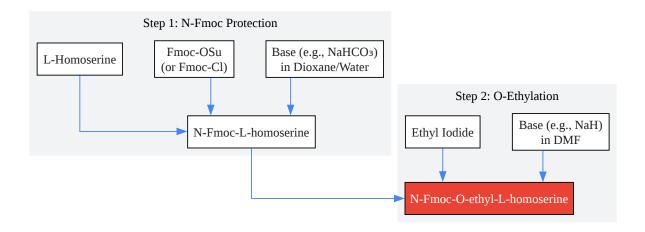


Spectroscopy	Expected Features	
¹H NMR	- Fmoc group: Multiple peaks in the aromatic region (~7.2-7.8 ppm) CH and CH2 of Fmoc: Peaks around 4.2-4.5 ppm Alpha-proton (α-H): A multiplet around 4.0-4.5 ppm Side-chain protons (β-CH2, γ-CH2, O-CH2-CH3): Peaks in the aliphatic region (~1.0-4.0 ppm), with the O-ethyl group showing a characteristic triplet and quartet.	
¹³ C NMR	- Fmoc group: Aromatic carbons (~120-145 ppm) and the carbonyl of the carbamate (~156 ppm) Carboxyl carbon (C=O): A peak around 170-175 ppm Alpha-carbon (α-C): A peak around 50-60 ppm Side-chain carbons: Peaks in the aliphatic region (~15-70 ppm).	
IR Spectroscopy	- N-H stretch: ~3300 cm ⁻¹ (from the amide) C=O stretches: ~1720 cm ⁻¹ (Fmoc carbonyl) and ~1650 cm ⁻¹ (carboxylic acid) Aromatic C-H stretches: ~3000-3100 cm ⁻¹ Aliphatic C-H stretches: ~2850-3000 cm ⁻¹ C-O stretch (ether): ~1050-1150 cm ⁻¹ .	
- Expected [M+H]+: ~370.16 Expected [M+H]+: ~370.16 Expected [M+Na]+: ~392.14 Fragmentation show loss of the Fmoc group (222 I cleavage of the side chain.		

Synthesis of N-Fmoc-O-ethyl-L-homoserine

A specific, published protocol for the synthesis of **N-Fmoc-O-ethyl-L-homoserine** is not readily available. However, a plausible synthetic route can be devised based on standard organic chemistry techniques, starting from L-homoserine. The synthesis involves two key steps: N-terminal protection with the Fmoc group and O-alkylation of the side-chain hydroxyl group.





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Proposed Synthesis of N-Fmoc-O-ethyl-L-homoserine.

Experimental Protocols

The primary application of **N-Fmoc-O-ethyl-L-homoserine** is its incorporation into a growing peptide chain during solid-phase peptide synthesis. Below is a detailed, generalized protocol for this process.

Incorporation of N-Fmoc-O-ethyl-L-homoserine via Fmoc SPPS

This protocol assumes a standard manual synthesis on a 0.1 mmol scale using a resin-like Rink Amide resin for C-terminal amide peptides.

Materials:

- Fmoc-Rink Amide resin
- N-Fmoc-O-ethyl-L-homoserine
- Dimethylformamide (DMF), peptide synthesis grade



- Dichloromethane (DCM), peptide synthesis grade
- Piperidine
- Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
- Washing solvents: Methanol (MeOH), Isopropanol (IPA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%
 Water)

Protocol Steps:

- Resin Swelling:
 - Place the resin (0.1 mmol) in a reaction vessel.
 - Add DMF (~10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
 - Drain the DMF.
- Fmoc Deprotection (if starting with an Fmoc-protected resin):
 - Add a 20% (v/v) solution of piperidine in DMF to the resin.
 - Agitate for 5 minutes, then drain.
 - Add a fresh 20% piperidine solution and agitate for an additional 15-20 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
- Coupling of N-Fmoc-O-ethyl-L-homoserine:



- In a separate vial, dissolve N-Fmoc-O-ethyl-L-homoserine (4 equivalents, 0.4 mmol) and HBTU/HATU (3.9 equivalents) in DMF.
- Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid solution and vortex briefly. This is the activation step.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- To monitor the reaction completion, a Kaiser test can be performed.
- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
- Chain Elongation:
 - Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.
- Final Deprotection:
 - After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
- Cleavage and Side-Chain Deprotection:
 - Wash the resin with DCM and dry it under a stream of nitrogen.
 - Add the cleavage cocktail to the resin.
 - Agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the crude peptide.



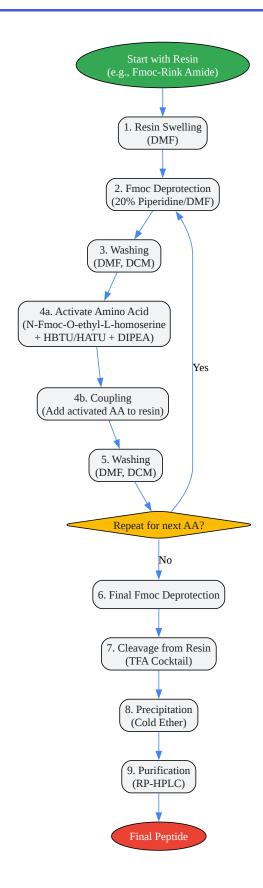




- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
- Purification:

• The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).





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Workflow for incorporating **N-Fmoc-O-ethyl-L-homoserine** in SPPS.



Applications in Drug Development

N-Fmoc-O-ethyl-L-homoserine is particularly useful in the synthesis of modified peptides, especially cyclic peptides.[1][3][4]

- Cyclic Peptides: The incorporation of non-natural amino acids like O-ethyl-L-homoserine can
 facilitate cyclization and introduce conformational constraints. Cyclic peptides often exhibit
 enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell
 permeability compared to their linear counterparts.[5][6] The ethyl ether side chain is stable
 and does not interfere with common cyclization chemistries.
- Modulation of Physicochemical Properties: The ethyl group on the side chain can alter the hydrophobicity of the peptide, which can influence its solubility, aggregation properties, and interaction with biological membranes.
- Peptide Libraries: This building block can be used in the creation of peptide libraries for screening and identifying novel therapeutic leads.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **N-Fmoc-O-ethyl-L-homoserine** is not widely available. However, based on data for similar Fmoc-protected amino acids, the following precautions should be taken:

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemicalresistant gloves, and a lab coat.
- Handling: Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.
 Avoid contact with skin and eyes.
- First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If irritation persists, seek medical attention.
- Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion



N-Fmoc-O-ethyl-L-homoserine is a specialized amino acid derivative that serves as a valuable tool for peptide chemists and drug developers. Its unique side-chain modification allows for the synthesis of peptides with tailored properties, particularly for the creation of stable and conformationally defined cyclic peptides. Understanding its properties and the protocols for its use is key to leveraging its potential in the design and synthesis of novel peptide-based therapeutics and research tools.

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